molecular formula C11H12BrNO3S B8587344 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde CAS No. 1326714-52-6

3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde

Cat. No.: B8587344
CAS No.: 1326714-52-6
M. Wt: 318.19 g/mol
InChI Key: DDMRZQUEDIDMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is a chemical compound with the molecular formula C11H12BrNO3S It is a derivative of benzaldehyde, featuring bromine, tert-butylsulfanyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-tert-butylsulfanyl-5-nitro-benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Reduction: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzylamine.

    Oxidation: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde depends on its functional groups:

    Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.

    Reduction and Oxidation: The nitro and aldehyde groups can undergo redox reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-tert-butylsulfanylbenzaldehyde: Lacks the nitro group, making it less reactive in certain redox reactions.

    3-Bromo-5-nitrobenzaldehyde: Lacks the tert-butylsulfanyl group, affecting its steric and electronic properties.

    2-tert-Butylsulfanyl-5-nitrobenzaldehyde: Lacks the bromine atom, altering its reactivity in substitution reactions.

Uniqueness

3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1326714-52-6

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

3-bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde

InChI

InChI=1S/C11H12BrNO3S/c1-11(2,3)17-10-7(6-14)4-8(13(15)16)5-9(10)12/h4-6H,1-3H3

InChI Key

DDMRZQUEDIDMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-fluoro-5-nitro-benzaldehyde (1.0 g, 4 mmol), potassium carbonate (667 mg, 4.8 mmol) and 2-methyl-2-propanethiol (326 mg, 0.40 mL, 3.6 mmol) in dry DMF (5 mL) was heated at 110° C. in a sealed tube for 16 h. The reaction was cooled to RT, water was added, and the mixture extracted with dichloromethane (2×30 mL). The combined organic fractions were washed with water (3×15 mL), dried over sodium sulfate, filtered and concentrated to afford 1.2 g of the crude title compound, which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
667 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.